molecular formula C8H9ClN4O2 B3079262 Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 106350-23-6

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate

Cat. No. B3079262
CAS RN: 106350-23-6
M. Wt: 228.63 g/mol
InChI Key: AMYZETODLXYMKK-UHFFFAOYSA-N
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Description

“Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of “this compound” involves treatment with suitable amines and then nitrous acid . This process gives derivatives of the novel heterocyclic system imidazo[1′,2′:1,6]pyrimido[5,4-d][1,2,3]triazine . There are also other methods for the synthesis of imidazoles, such as a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole moiety, which is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its treatment with suitable amines and then nitrous acid . This leads to the formation of derivatives of the novel heterocyclic system imidazo[1′,2′:1,6]pyrimido[5,4-d][1,2,3]triazine .

Scientific Research Applications

Novel Heterocyclic Compounds

  • Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate has been used in synthesizing novel heterocyclic systems such as imidazo[1′,2′:1,6]pyrimido[5,4-d][1,2,3]triazine. These compounds have potential applications in various fields of chemistry and pharmacology (Clark, Varvounis, & Bakavoli, 1986).

Synthesis of Pyrimidine Derivatives

  • The compound is involved in the synthesis of 7-substituted 2,3-dihydro-5-methyl-8-nitroimidazo[1,2-c]pyrimidines. These derivatives, due to their structural uniqueness, may have applications in drug discovery and medicinal chemistry (Clark & Ramsden, 1971).

Development of Fused Polyheterocyclic Systems

  • Research has shown that this compound can be used as a key intermediate in the synthesis of fused polyheterocyclic systems, which are significant in the development of new pharmaceuticals (Bakhite, Al‐Sehemi, & Yamada, 2005).

Unusual Tautomerism Studies

  • Studies have been conducted on the unusual tautomerism of some dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines derived from this compound. Understanding tautomerism is crucial for the development of new chemical entities in drug design (Clark & Curphey, 1977).

properties

IUPAC Name

methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-15-7(14)5-4(10)6-11-2-3-13(6)8(9)12-5/h2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYZETODLXYMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NCCN2C(=N1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Reactant of Route 2
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Reactant of Route 3
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Reactant of Route 4
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Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Reactant of Route 6
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate

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